3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino acids are the building blocks of proteins and play a key role in the functioning of organisms. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .
Synthesis Analysis
The synthesis of amino acid derivatives has been reported in several studies. For instance, one study reported the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions . Another study reported the synthesis and characterization of novel ruthenium (II) complexes with the polydentate dipeptide, L-carnosine .Molecular Structure Analysis
The molecular structure of amino acids involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Chemical Reactions Analysis
The chemical reactions of amino acids can vary depending on their side chains. Some amino acids exhibit structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .Physical and Chemical Properties Analysis
Amino acids are generally colorless, crystalline substances. Some are tasteless, while others may be sweet or bitter .Scientific Research Applications
Blue-Emitting Properties and Single-Molecule Magnetism
A study by Canaj et al. (2012) discussed the use of similar compounds in the synthesis of a novel heptanuclear [Dy(III)(7)] cluster. This cluster exhibited single-molecule-magnetism behavior and notable blue-emitting properties, indicating potential applications in fields like photonics and magnetic data storage (Canaj et al., 2012).
Application in Biochemistry and Microbiology
Research by Rimbault et al. (1993) focused on organic acids, including propanoic acid derivatives, in the context of extremophilic microorganisms. These studies are vital for understanding microbial life in extreme environments, which can lead to the discovery of novel biochemical pathways and compounds (Rimbault et al., 1993).
Pharmaceutical Research and Development
The synthesis of compounds like 3-[[4-[7-(Hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid is relevant in pharmaceutical research. Reynolds and Hermitage (2001) demonstrated the synthesis of a similar compound, highlighting its importance in developing potent PPARγ agonists, which are significant in treating conditions like diabetes (Reynolds & Hermitage, 2001).
Material Science Applications
Trejo-Machin et al. (2017) explored the use of phloretic acid, a compound related to propanoic acid, as a renewable building block in the synthesis of polybenzoxazine, a material with wide-ranging applications. This research underscores the potential of similar compounds in developing sustainable materials (Trejo-Machin et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
CAS No. |
140686-92-6 |
---|---|
Molecular Formula |
C15H29N5O5 |
Molecular Weight |
359.42 g/mol |
IUPAC Name |
3-[[4-[7-(hydrazinylmethylideneamino)heptanoylamino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H29N5O5/c16-20-11-17-7-4-2-1-3-5-13(22)19-10-12(21)9-14(23)18-8-6-15(24)25/h11-12,21H,1-10,16H2,(H,17,20)(H,18,23)(H,19,22)(H,24,25) |
InChI Key |
BDQFEIKLLMLWTD-UHFFFAOYSA-N |
SMILES |
C(CCCN=CNN)CCC(=O)NCC(CC(=O)NCCC(=O)O)O |
Canonical SMILES |
C(CCCN=CNN)CCC(=O)NCC(CC(=O)NCCC(=O)O)O |
Synonyms |
eta-Alanine, N-(4-((7-((aminoiminomethyl)amino)-1-oxoheptyl)amino)-3-hydroxy-1-oxobutyl)-, (+-)- N 563 N-563 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.